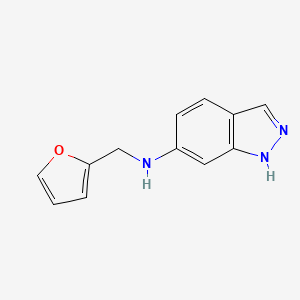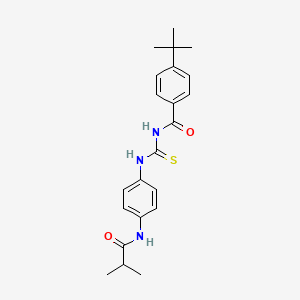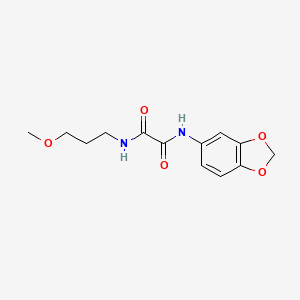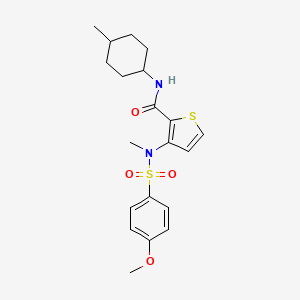
N-(furan-2-ylmethyl)-2H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2H-indazol-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a heterocyclic compound that consists of a furan ring and an indazole ring, which are connected by a methyl group. This compound has shown promising results in preclinical studies for its ability to target certain enzymes and receptors that are involved in various diseases.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-2H-indazol-6-amine involves its ability to inhibit the activity of certain enzymes and receptors. For example, it has been found to bind to the ATP-binding site of GSK-3β, which prevents its activity. This leads to a decrease in the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. Similarly, N-(furan-2-ylmethyl)-2H-indazol-6-amine has been found to bind to the ATP-binding site of CDK2, which prevents its activity and leads to cell cycle arrest.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2H-indazol-6-amine has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of CDK2. It has also been found to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, N-(furan-2-ylmethyl)-2H-indazol-6-amine has been found to improve cognitive function in animal models of Alzheimer's disease by decreasing the levels of phosphorylated tau protein.
実験室実験の利点と制限
One advantage of using N-(furan-2-ylmethyl)-2H-indazol-6-amine in lab experiments is its ability to selectively target certain enzymes and receptors. This allows for a more precise understanding of the biological pathways involved in various diseases. Additionally, N-(furan-2-ylmethyl)-2H-indazol-6-amine has been found to have low toxicity in animal models, which makes it a promising candidate for further development.
One limitation of using N-(furan-2-ylmethyl)-2H-indazol-6-amine in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the synthesis of N-(furan-2-ylmethyl)-2H-indazol-6-amine is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research on N-(furan-2-ylmethyl)-2H-indazol-6-amine. One direction is to further investigate its potential applications in the field of drug discovery. This could involve screening for its activity against other enzymes and receptors that are implicated in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical studies to investigate the safety and efficacy of N-(furan-2-ylmethyl)-2H-indazol-6-amine in animal models of various diseases.
合成法
The synthesis of N-(furan-2-ylmethyl)-2H-indazol-6-amine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is furfural, which is converted to furan-2-carboxaldehyde through a series of reactions. The furan-2-carboxaldehyde is then reacted with hydrazine hydrate and a suitable catalyst to form 2H-indazole. The final step involves the reaction of 2H-indazole with methyl iodide and a base to form N-(furan-2-ylmethyl)-2H-indazol-6-amine.
科学的研究の応用
N-(furan-2-ylmethyl)-2H-indazol-6-amine has shown potential applications in the field of drug discovery. It has been found to inhibit the activity of certain enzymes and receptors that are involved in various diseases, such as cancer, inflammation, and neurodegenerative disorders. For example, N-(furan-2-ylmethyl)-2H-indazol-6-amine has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is implicated in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle and is a potential target for cancer therapy.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16-5-1)8-13-10-4-3-9-7-14-15-12(9)6-10/h1-7,13H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLCOOJSOLLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2H-indazol-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

